(R)-Prilocaine is derived from ortho-toluidine, a common aromatic amine. It is classified as a local anesthetic due to its ability to block nerve conduction when administered locally. The chemical structure of (R)-prilocaine allows it to penetrate nerve membranes effectively, making it suitable for various applications in pain management.
The synthesis of (R)-prilocaine typically involves several key steps:
(R)-Prilocaine has a molecular formula of C13H18N2O and a molecular weight of approximately 218.29 g/mol. Its structure features an aromatic ring, an amide functional group, and a propyl chain, which contribute to its anesthetic properties.
(R)-Prilocaine undergoes various chemical reactions that are significant for its pharmacological activity:
(R)-Prilocaine exerts its anesthetic effect by blocking voltage-gated sodium channels in nerve cells. This action prevents the propagation of action potentials along nerves, leading to localized numbness:
(R)-Prilocaine is primarily used in clinical settings for:
(R)-Prilocaine (systematic name: (R)-N-(2-methylphenyl)-2-(propylamino)propanamide) is a single-enantiomer local anesthetic of the amino amide class. Its molecular formula is C₁₃H₂₀N₂O, with a molar mass of 220.31 g/mol [8] [10]. The compound features a single stereogenic center at the C2 position of the propanoic acid chain, leading to R and S enantiomeric forms (Figure 1). According to the Cahn-Ingold-Prelog priority rules, the (R) configuration arises when the substituents around this chiral carbon follow a specific spatial arrangement: the amine group (NHCH₂CH₂CH₃) holds highest priority (1), followed by the carbonyl attachment (C=O) (2), the methyl group (CH₃) (3), and hydrogen (4) in clockwise orientation [1] [10].
Table 1: Key Molecular Properties of (R)-Prilocaine
Property | Value | Experimental Conditions |
---|---|---|
Melting Point | 37-38°C | Solid state |
Refractive Index (nD²⁰) | 1.5298 | 20°C |
Water Solubility | 6.169 g/L | 25°C |
Partition Coefficient (log P) | 1.65 (calculated) | Octanol/water |
pKa | 7.89 (uncertainty noted) | Aqueous solution |
Enantiomeric differentiation requires chiral analytical techniques due to identical physicochemical behavior in achiral environments. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents like (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol enables discrimination. The methine proton (CH) adjacent to the stereocenter shows distinct chemical shifts for each enantiomer at 400 MHz, permitting quantitative analysis [5]. High-Performance Liquid Chromatography (HPLC) on brush-type chiral stationary phases (e.g., cellulose derivatives) also achieves baseline separation, crucial for pharmacokinetic studies [7] [10].
Prilocaine is clinically administered as a racemate (RS-prilocaine), but its enantiomers exhibit distinct pharmacological and metabolic profiles despite nearly identical anesthetic potency in vivo. Both isomers demonstrate similar sodium channel blocking efficacy and onset times in nerve conduction studies [1] [3]. However, significant divergence emerges in toxicological and metabolic behaviors:
Table 2: Stereoselective Properties of Prilocaine Enantiomers
Property | (R)-Prilocaine | (S)-Prilocaine |
---|---|---|
Local Anesthetic Activity | Equivalent to (S) in animal models | Equivalent to (R) in animal models |
Methemoglobin Formation | High (via o-toluidine metabolite) | Low |
Hydrolytic Rate | Rapid | Slow |
Plasma Ratio (S/R) | 0.94 (SD 0.06) | After brachial plexus block |
First-Pass Metabolism | Extensive | Limited |
The (R) enantiomer undergoes faster enzymatic hydrolysis in plasma and tissues, generating o-toluidine, a methemoglobin-inducing agent [3] [9]. In contrast, (S)-prilocaine demonstrates slower biotransformation, reducing this risk. Oral administration studies reveal pronounced stereoselectivity in first-pass metabolism: plasma concentrations of (S)-prilocaine significantly exceed those of (R)-prilocaine after racemate ingestion, indicating higher intrinsic clearance of the (R) form by hepatic/gut enzymes [9].
Chirality profoundly influences molecular interactions in condensed phases, though subtle differences exist between prilocaine enantiomers:
Solubility and Partitioning: Both enantiomers share identical aqueous solubility (~6.2 g/L at 25°C) and octanol-water partition coefficients (log P ~1.65), confirming chirality-independent lipophilicity [8] [10]. This similarity arises from identical functional group polarity and H-bonding capacity.
Crystalline Behavior: Racemic prilocaine forms a stable racemic compound rather than a conglomerate. Melting points for individual enantiomers (37–38°C) and racemate (37–38°C) overlap, suggesting similar crystal lattice energies [4] [8]. Differential Scanning Calorimetry (DSC) thermograms show congruent melting endotherms.
Eutectic Behavior: In mixtures with complementary agents (e.g., lidocaine), racemic prilocaine forms a eutectic system (EMLA®) melting below room temperature. Theoretical phase diagrams predict comparable eutectic temperatures and compositions for systems containing (R)-prilocaine versus racemic prilocaine when combined with lidocaine, due to analogous molecular packing [4]. This property enables oil-based formulations for topical anesthesia.
Protein Binding: Plasma protein binding is ~55% for both enantiomers at therapeutic concentrations (0.5–1.0 mg/mL), indicating negligible stereoselectivity in albumin interactions [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0